molecular formula C10H16N2S B13636581 1-(2-(Thiophen-3-yl)ethyl)piperazine CAS No. 1240605-18-8

1-(2-(Thiophen-3-yl)ethyl)piperazine

Katalognummer: B13636581
CAS-Nummer: 1240605-18-8
Molekulargewicht: 196.31 g/mol
InChI-Schlüssel: ZAEKCESMRDKXJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Thiophen-3-yl)ethyl)piperazine is a compound that features a piperazine ring substituted with a thiophene moiety. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while thiophene is a five-membered ring containing a sulfur atom. This combination of structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-3-yl)ethyl)piperazine typically involves the reaction of thiophene derivatives with piperazine. One common method is the alkylation of piperazine with 2-(thiophen-3-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Thiophen-3-yl)ethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-(Thiophen-3-yl)ethyl)piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-(Thiophen-2-yl)ethyl)piperazine: Similar structure but with the thiophene ring attached at a different position.

    1-(2-(Furan-3-yl)ethyl)piperazine: Contains a furan ring instead of a thiophene ring.

    1-(2-(Pyridin-3-yl)ethyl)piperazine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-(Thiophen-3-yl)ethyl)piperazine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The sulfur atom in the thiophene ring can also impart distinct chemical and biological properties compared to oxygen or nitrogen atoms in similar compounds .

Eigenschaften

CAS-Nummer

1240605-18-8

Molekularformel

C10H16N2S

Molekulargewicht

196.31 g/mol

IUPAC-Name

1-(2-thiophen-3-ylethyl)piperazine

InChI

InChI=1S/C10H16N2S/c1(10-2-8-13-9-10)5-12-6-3-11-4-7-12/h2,8-9,11H,1,3-7H2

InChI-Schlüssel

ZAEKCESMRDKXJD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CCC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.